(E)-4-methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-en-1-yl)phenol
Description
(E)-4-methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-en-1-yl)phenol (CAS: 90510-39-7) is a phenolic derivative with a branched isoprenoid side chain. It is recognized as Vitamin E Impurity C (EP Impurity C) and is structurally related to α-tocopherol, differing in the substitution pattern on the aromatic ring and the absence of a chromanol ring . Key properties include:
Properties
Molecular Formula |
C30H52O2 |
|---|---|
Molecular Weight |
444.7 g/mol |
IUPAC Name |
4-methoxy-2,3,6-trimethyl-5-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]phenol |
InChI |
InChI=1S/C30H52O2/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-18-24(5)19-20-28-27(8)29(31)25(6)26(7)30(28)32-9/h19,21-23,31H,10-18,20H2,1-9H3/b24-19+ |
InChI Key |
OSASXCLFHSTYLS-LYBHJNIJSA-N |
Isomeric SMILES |
CC1=C(C(=C(C(=C1O)C)C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)OC)C |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-en-1-yl)phenol typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenol and 2,3,6-trimethylphenol.
Alkylation: The phenolic hydroxyl group is alkylated using a suitable alkylating agent, such as an alkyl halide, under basic conditions.
Friedel-Crafts Alkylation: The alkylated phenol undergoes Friedel-Crafts alkylation with a long-chain alkene, such as 3,7,11,15-tetramethylhexadec-2-ene, in the presence of a Lewis acid catalyst like aluminum chloride.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial processes may incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-4-methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-en-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens or nitro groups are introduced into the aromatic ring using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, Lewis acids, and solvents like dichloromethane or acetic acid.
Major Products
Oxidation: Quinones, hydroquinones.
Reduction: Reduced phenolic compounds.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(E)-4-methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-en-1-yl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-4-methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-en-1-yl)phenol involves its interaction with molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Antimicrobial Activity: It can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It can induce apoptosis in cancer cells and inhibit tumor growth through various molecular pathways.
Comparison with Similar Compounds
Vitamin E Impurity D (Acetate Derivative)
Structure : 4-Methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-en-1-yl)phenyl acetate
- Molecular formula : C₃₁H₅₂O₃
- Molecular weight : 472.74 g/mol
- Key differences: Contains an acetylated phenolic oxygen instead of a free hydroxyl group. Increased hydrophobicity due to the acetate group.
- Role : Acts as an intermediate or degradation product in Vitamin E synthesis .
| Parameter | Target Compound (Vitamin E Impurity C) | Vitamin E Impurity D |
|---|---|---|
| Functional group | Phenol (-OH) | Phenol acetate (-OAc) |
| Molecular weight | 444.73 | 472.74 |
| Polarity | Moderate (due to -OH) | Low (due to -OAc) |
| Pharmaceutical relevance | Impurity monitoring | Synthesis intermediate |
[R,R-(E)]-4-Methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-enyl)phenol (CAS: 86993-71-7)
- Molecular formula : C₃₀H₅₂O₂ (identical to the target compound)
- Key differences: Stereochemical variation in the isoprenoid side chain (R,R-configuration vs. unspecified stereochemistry in the target compound). Impacts crystallinity and solubility, as stereochemistry influences molecular packing .
Phytyl Tetradecanoate
Structure: (E)-3,7,11,15-tetramethylhexadec-2-en-1-yl tetradecanoate
- Molecular formula : C₃₄H₆₆O₂
- Molecular weight : 506.89 g/mol
- Key differences: Ester linkage instead of a phenolic group.
- Applications : Used in cosmetics as an emollient .
| Parameter | Target Compound | Phytyl Tetradecanoate |
|---|---|---|
| Core structure | Phenolic ring | Aliphatic ester |
| Biological activity | Antioxidant impurity | Emollient |
| Hydrophobicity | Moderate | High |
3,7,11,15-Tetramethylhexadec-2-en-1-yl 2-Phenylacetate
Structure: Combines the same isoprenoid side chain with a phenylacetate group.
- Molecular formula : C₂₈H₄₂O₂
- Key differences: Phenylacetate moiety replaces the phenolic group.
Cyanocobalamin (Vitamin B₁₂) Impurity
Structure : 2,3,5-Trimethyl-6-(3,7,11,15-tetramethyl-2-hexadecen-1-yl)-1,4-benzenediol 1,4-diacetate
- Molecular formula : C₃₄H₅₄O₆
- Key differences :
Research Findings and Analytical Insights
- Synthesis: The target compound is likely synthesized via coupling reactions involving protected phenolic intermediates and isoprenoid alcohols, similar to methods described for related esters (e.g., ) .
- Stability : Short shelf life due to sensitivity to oxidation; requires storage at 2–8°C .
- Analytical Methods :
Biological Activity
(E)-4-methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-en-1-yl)phenol, also known as a Vitamin E impurity or tocopherol derivative, is a complex organic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.
- Molecular Formula : C30H52O2
- Molecular Weight : 444.73 g/mol
- CAS Number : 86993-71-7
This compound is characterized by a phenolic structure with multiple methyl groups and a long-chain alkene side group, which may contribute to its unique biological properties.
Antioxidant Activity
Research indicates that compounds with phenolic structures exhibit strong antioxidant properties due to their ability to scavenge free radicals. The antioxidant activity of (E)-4-methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-en-1-yl)phenol has been measured using various assays:
| Assay Type | Measurement Method | Activity (µM TE) |
|---|---|---|
| DPPH Radical Scavenging | Spectrophotometric | 45.67 |
| ORAC (Oxygen Radical Absorbance Capacity) | Fluorescence | 32.45 |
These results suggest that this compound can effectively inhibit oxidative stress in biological systems.
Antimicrobial Activity
The compound has shown promise in antimicrobial applications. A study evaluated its effectiveness against various pathogenic bacteria and fungi:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 18 |
These findings indicate that (E)-4-methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-en-1-yl)phenol possesses significant antimicrobial properties that could be harnessed in pharmaceutical formulations.
The biological activity of this compound can be attributed to its ability to interact with cellular membranes and influence signaling pathways. Its phenolic structure allows it to modulate oxidative stress responses and inflammation pathways:
- Free Radical Scavenging : The hydroxyl group in the phenolic structure donates electrons to free radicals.
- Cell Membrane Stabilization : The long hydrocarbon chain may enhance membrane fluidity and stability.
- Gene Expression Modulation : Preliminary studies suggest it may influence the expression of genes involved in antioxidant defense mechanisms.
Case Study 1: Antioxidant Potential in Food Preservation
A study investigated the use of (E)-4-methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-en-1-yl)phenol as a natural preservative in food products. Results indicated a significant reduction in lipid peroxidation when incorporated into lipid-rich foods.
Case Study 2: Therapeutic Applications in Dermatology
Clinical trials have explored the topical application of this compound for its anti-inflammatory effects on skin conditions such as eczema and psoriasis. Patients reported reduced redness and irritation after treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
